molecular formula C21H22O5 B031881 Dehydroglyasperin C CAS No. 199331-35-6

Dehydroglyasperin C

Cat. No.: B031881
CAS No.: 199331-35-6
M. Wt: 354.4 g/mol
InChI Key: UACNRZUVCUEUPY-UHFFFAOYSA-N
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Description

Dehydroglyasperin C is a prenylated isoflavone isolated from the roots of licorice (Glycyrrhiza uralensis). This compound has garnered significant attention due to its diverse biological activities, including antioxidant, anti-inflammatory, and anticancer properties . It is a major bioactive constituent of licorice, which has been used in traditional medicine for centuries.

Mechanism of Action

Target of Action

Dehydroglyasperin C (DGC) is an isoflavone derived from licorice . Its primary targets are NAD(P)H:oxidoquinone reductase (NQO1) and phase 2 enzymes . NQO1 is an enzyme that protects cells from oxidative damage and stress . Phase 2 enzymes are a group of detoxifying enzymes that play a crucial role in the metabolism and elimination of potentially harmful substances .

Mode of Action

DGC interacts with its targets, NQO1 and phase 2 enzymes, by inducing their activity . This interaction leads to a decrease in oxidative stress and an increase in the detoxification of harmful substances . In the context of cell proliferation and migration, DGC has been shown to block the progression through the G0/G1 to S phase of the cell cycle, down-regulate the expression of cyclin-dependent kinase (CDK) 2, cyclin E, CDK4, and cyclin D1 . It also attenuates the phosphorylation of PDGF receptor-β, phospholipase C-γ1, AKT, and extracellular-regulated kinase 1/2 .

Biochemical Pathways

The action of DGC affects several biochemical pathways. It inhibits the PDGF-induced progression through the G0/G1 to S phase of the cell cycle . This results in a decrease in cell proliferation and migration . DGC also suppresses the PDGF-stimulated phosphorylation of PDGF receptor-β, phospholipase C-γ1, AKT, and extracellular-regulated kinase 1/2 . These changes lead to a decrease in the activation of these proteins, further inhibiting cell proliferation and migration .

Result of Action

The action of DGC results in several molecular and cellular effects. It decreases cell proliferation and migration by blocking the progression through the G0/G1 to S phase of the cell cycle and down-regulating the expression of CDK2, cyclin E, CDK4, and cyclin D1 . It also attenuates the phosphorylation of PDGF receptor-β, phospholipase C-γ1, AKT, and extracellular-regulated kinase 1/2 . These changes lead to a decrease in the activation of these proteins, further inhibiting cell proliferation and migration .

Preparation Methods

Synthetic Routes and Reaction Conditions: Dehydroglyasperin C can be synthesized through various chemical reactions involving the prenylation of isoflavones. The synthetic route typically involves the use of prenyl bromide and a base such as potassium carbonate in an organic solvent like dimethylformamide. The reaction is carried out under reflux conditions to achieve the desired prenylated product .

Industrial Production Methods: Industrial production of this compound involves the extraction of licorice roots followed by purification processes. The roots are typically dried, ground, and subjected to solvent extraction using ethanol or methanol. The extract is then concentrated and purified using chromatographic techniques to isolate this compound .

Chemical Reactions Analysis

Types of Reactions: Dehydroglyasperin C undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form quinones and other oxidative products.

    Reduction: It can be reduced to form dihydro derivatives.

    Substitution: It can undergo nucleophilic substitution reactions at the prenyl group.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Nucleophiles like thiols and amines can be used under basic conditions.

Major Products: The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of this compound .

Scientific Research Applications

Comparison with Similar Compounds

Dehydroglyasperin C is compared with other prenylated isoflavones such as:

  • Isoangustone A
  • Glyasperin A
  • Glyasperin B

Uniqueness: this compound stands out due to its potent antioxidant and anticancer activities. It has a unique prenylated structure that enhances its biological activity compared to other similar compounds .

Properties

IUPAC Name

4-[7-hydroxy-5-methoxy-6-(3-methylbut-2-enyl)-2H-chromen-3-yl]benzene-1,3-diol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H22O5/c1-12(2)4-6-16-19(24)10-20-17(21(16)25-3)8-13(11-26-20)15-7-5-14(22)9-18(15)23/h4-5,7-10,22-24H,6,11H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UACNRZUVCUEUPY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=CCC1=C(C2=C(C=C1O)OCC(=C2)C3=C(C=C(C=C3)O)O)OC)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H22O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

354.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

199331-35-6
Record name Dehydroglyasperin C
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0199331356
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name DEHYDROGLYASPERIN C
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/80H8MSZ44I
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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